molecular formula C₂₈H₂₆F₄N₂OS B1663491 Duoperone CAS No. 62030-88-0

Duoperone

Cat. No. B1663491
CAS RN: 62030-88-0
M. Wt: 514.6 g/mol
InChI Key: XMUZRUCADGTCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Duoperone is a neuroleptic agent . It has been found to block d-amphetamine lethality in mice under aggregated conditions when the pretreatment interval was between one hour and seven days . Conditioned avoidance responding in mice and cats was suppressed by Duoperone in doses that did not impair escape behavior .


Molecular Structure Analysis

The molecular formula of Duoperone is C28H26F4N2OS . The average mass is 514.578 Da and the monoisotopic mass is 514.170166 Da .

Scientific Research Applications

  • Drug Utilization Observation Studies : Duoperone has been the subject of drug utilization observation (DUO) studies, which are prospective pharmacoepidemiological studies. These studies collect data on prescription, illness, and patient data without interfering with routine treatment, aiming to understand the interaction of treatment modalities with treatment outcomes (Linden et al., 1997).

  • Cancer Therapy : In cancer research, Duoperone has been explored for its potential use in targeted therapy. For instance, studies on colorectal cancer have identified molecular inhibitors that can be used in therapy, highlighting the drug's potential in cancer treatment (Gozzi et al., 2019).

  • Protein-Protein Interaction in Biochemical Pathways : Research has been conducted on the interaction between DUOX2 and its partner DUOXA2, where Duoperone's role in influencing this interaction and its functional implications in both export and activity of DUOX2 has been studied (Carré et al., 2015).

  • Drug Delivery Systems : In the field of drug delivery, Duoperone has been studied for its role in glutathione responsive materials, which are crucial for smart drug delivery vehicles. This research is particularly relevant in designing drug delivery systems that respond to biochemical differences between various cellular environments (Quinn et al., 2017).

  • Neurological Conditions : Studies have shown the potential of cord blood-derived cell therapy products like DUOC-01, which are related to Duoperone, in treating demyelinating conditions of the central nervous system. This includes research on accelerating remyelination and reducing gliosis in models of multiple sclerosis (Saha et al., 2019).

  • Antidepressant Interactions : Duoperone has been explored in the context of its interaction with sigma-1 receptor chaperones and its potential to potentiate neurite outgrowth in cell assays. This research is crucial in understanding the mechanistic action of antidepressants (Ishima et al., 2014).

  • Osteomyelitis Therapy : Duoperone has been involved in the study of biodegradable implants for local antibiotic delivery in chronic osteomyelitis therapy. This research is significant for developing targeted drug delivery systems for specific medical conditions (Türesin et al., 2001).

properties

IUPAC Name

(4-fluorophenyl)-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F4N2OS/c29-22-9-6-19(7-10-22)27(35)20-12-16-33(17-13-20)14-3-15-34-23-4-1-2-5-25(23)36-26-11-8-21(18-24(26)34)28(30,31)32/h1-2,4-11,18,20H,3,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUZRUCADGTCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20866903
Record name (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Duoperone

CAS RN

62030-88-0
Record name Duoperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062030880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Fluorophenyl)(1-{3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl}piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20866903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DUOPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E84FJ4KW3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duoperone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Duoperone
Reactant of Route 3
Duoperone
Reactant of Route 4
Duoperone
Reactant of Route 5
Reactant of Route 5
Duoperone
Reactant of Route 6
Reactant of Route 6
Duoperone

Citations

For This Compound
19
Citations
MA Osman, VP Bhavnagri, FM Pinchbeck… - … of Chromatography B …, 1987 - Elsevier
… Duoperone is a neuroleptic agent with an unusually long-acting duration of action, … liquid chromatographic (HPLC ) method for duoperone in plasma was developed. The method was …
Number of citations: 5 www.sciencedirect.com
Z Almi, S Belaidi, N Melkemi, S Boughdiri… - Quantum …, 2016 - ingentaconnect.com
QSAR studies have been performed on eighteen molecules of phenothiazines. The compounds used are among the most Multi-Drug Resistance (MDR) modulators. A multiple linear …
Number of citations: 10 www.ingentaconnect.com
AAHP Megens, LEJ Kennis - Progress in medicinal chemistry, 1996 - Elsevier
Publisher Summary This chapter describes the historical development (including syntheses) and pharmacological profile of risperidone, and investigates to what extent its basic …
Number of citations: 16 www.sciencedirect.com
AK Ghose, VN Viswanadhan… - Journal of combinatorial …, 1999 - ACS Publications
The discovery of various protein/receptor targets from genomic research is expanding rapidly. Along with the automation of organic synthesis and biochemical screening, this is bringing …
Number of citations: 698 pubs.acs.org
A Ramu, N Ramu - Cancer chemotherapy and pharmacology, 1992 - Springer
The multidrug-resistance (MDR)-reversal activity of 232 phenothiazines and structurally related compounds was tested in MDR P388 cells. Such activity was found among compounds …
Number of citations: 151 link.springer.com
H Echizen, S Saima, N Umeda… - Clinical Pharmacology & …, 1986 - Wiley Online Library
… For duoperone fumarate the second chemical name should read p-fluorophenyl 1-[342-(trifluoromethyOphenothiazin-10-yllpropy11-4-piperidyl ketone fumarate (1:1). The chemical …
Number of citations: 26 ascpt.onlinelibrary.wiley.com
IM Tsakovska - Bioorganic & medicinal chemistry, 2003 - Elsevier
A series of 25 phenothiazines and structurally related compounds was investigated by QSAR (quantitative structure activity relationship) and 3D-QSAR methods with respect to their …
Number of citations: 37 www.sciencedirect.com
Y Boukarai, F Khalil, M Bouachrine - researchgate.net
Phenothiazine and its derivatives are potent anticancer agents, these compounds inhibit cancer cells proliferation and tumor growth. A study of quantitative structure-activity relationship …
Number of citations: 2 www.researchgate.net
R Mishra, S Sareen, B Sharma, S Goyal… - Current Cancer …, 2017 - ingentaconnect.com
Background: Multi Drug Resistance (MDR) is one of the main hindrances in the successful treatment of cancer by natural agents. Most of the natural anticancer drugs are effluxed by the …
Number of citations: 5 www.ingentaconnect.com
GW Bemis, ID Kuntz - Journal of computer-aided molecular design, 1992 - Springer
A new formalism for molecular shape description is described. The formalism, based on considering each molecule as a collection of its 3-atom submolecules, is applied to both the …
Number of citations: 107 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.